

2-Ethylbutyl acetate vs. butyl acetate as a solvent

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Ethylbutyl acetate**

Cat. No.: **B155402**

[Get Quote](#)

An Objective Comparison of **2-Ethylbutyl Acetate** and Butyl Acetate as Solvents for Researchers and Drug Development Professionals

In the selection of a solvent for research, development, and manufacturing processes, particularly within the pharmaceutical and chemical industries, a thorough understanding of the solvent's physical properties, performance characteristics, and safety profile is paramount. This guide provides a detailed, data-driven comparison of **2-Ethylbutyl acetate** and n-Butyl acetate, two ester solvents with distinct properties that make them suitable for different applications.

Introduction to the Solvents

n-Butyl acetate is a widely used, medium-volatility solvent known for its characteristic fruity odor.^{[1][2]} It is an excellent solvent for a variety of materials including nitrocellulose, polymers, resins, and oils.^[3] Its applications are extensive, ranging from the production of lacquers, paints, and coatings to its use as a solvent or extraction agent in the pharmaceutical industry.
^{[1][3][4]}

2-Ethylbutyl acetate is an isomer of butyl acetate, presenting as a clear, colorless liquid.^{[5][6]} While also used as a solvent, particularly for nitrocellulose lacquers, it is frequently utilized as a flavoring and fragrance agent due to its sweet, fruity aroma.^{[5][6]} Its structural difference from n-butyl acetate results in a distinct set of physical and performance characteristics.

Physical and Chemical Properties

The fundamental properties of a solvent dictate its behavior in various applications. The following table summarizes the key physical and chemical data for **2-Ethylbutyl acetate** and n-Butyl acetate.

Property	2-Ethylbutyl Acetate	n-Butyl Acetate
CAS Number	10031-87-5[7]	123-86-4[3]
Molecular Formula	C ₈ H ₁₆ O ₂ [7]	C ₆ H ₁₂ O ₂ [1]
Molecular Weight	144.21 g/mol [5]	116.16 g/mol [3]
Appearance	Clear, colorless liquid[5][8]	Clear, colorless liquid[1][9]
Odor	Ethereal, sweet, fruity, banana-like[7]	Strong, fruity[1][9]
Boiling Point	161-163 °C[5][7]	126.1 °C[3]
Melting Point	< -100 °C[5][7]	-78 °C[3]
Flash Point	~53 °C (127-130 °F)[5][6][7]	~22 °C (72 °F)[3][9]
Density	~0.876 - 0.884 g/cm ³ at 20-25 °C[6][8][10]	~0.882 g/cm ³ [3]
Water Solubility	~6.4 mg/mL (6400 mg/L) at 20 °C[5][7]	Limited solubility (1-5 mg/mL)[3][9]
Viscosity	Not specified	0.685 mPa·s at 25 °C[9]
Relative Evaporation Rate	Not specified	1.0 (Reference standard)[9]

Solvent Performance and Applications

Solvency and Miscibility: Both solvents are effective for a range of organic materials. n-Butyl acetate is well-regarded for its high solvency power and is miscible with many common organic solvents like alcohols, ketones, and esters, though it has limited solubility in water.[1][2][3] 2-Ethylbutyl acetate is also soluble in alcohol and finds use as a solvent for nitrocellulose lacquers.[6]

Evaporation Rate: A key differentiator is the evaporation rate. n-Butyl acetate is classified as a medium-evaporating solvent and is often used as the benchmark for relative evaporation rates (RER = 1.0).[3][9] This controlled evaporation is beneficial in coatings, allowing for even film formation and a glossy finish.[9] **2-Ethylbutyl acetate** has a significantly higher boiling point, which suggests a much slower evaporation rate compared to n-butyl acetate. This property can be advantageous in applications requiring longer drying times or in high-temperature processes.

Applications:

- n-Butyl Acetate: Due to its excellent solvency, medium evaporation rate, and cost-effectiveness, it is a staple in industries producing paints, lacquers, coatings, adhesives, and printing inks.[1][3][4] In the pharmaceutical sector, it is used as a processing solvent and for extraction.[1] It also appears in cosmetic products like nail polish as a fast-evaporating solvent.[9]
- **2-Ethylbutyl Acetate**: Its primary documented uses are as a synthetic flavoring agent in food and as a fragrance ingredient in perfumes and soaps, where its stability against hydrolysis is beneficial.[5][6] It is also specified as a solvent for nitrocellulose lacquers.[6]

Safety and Toxicology Profile

The safety of solvents is a critical consideration for researchers and professionals. The following table outlines the known hazards associated with each compound.

Hazard Aspect	2-Ethylbutyl Acetate	n-Butyl Acetate
GHS Classification	Flammable liquid and vapor (H226)[5]	Highly flammable liquid and vapor[1][3]
NFPA 704 Ratings	Health: 2, Flammability: 2, Instability: 0[6]	Health: 2, Flammability: 3, Instability: Not specified[1]
Inhalation Hazard	May cause toxic effects if inhaled. Vapors can cause dizziness, and irritation to the skin and eyes.[5][6]	Inhalation may cause headaches, drowsiness, and irritation of the mouth, nose, and eyes.[1][3]
Skin/Eye Contact	Irritating to skin.[7] Contact may irritate or burn skin and eyes.[5][6]	Prolonged skin contact can cause dryness.[1] Eye contact may cause redness and pain. [3][9]
Toxicity Data	No specific LD50/LC50 values found in the search results. JECFA concluded "No safety concern at current levels of intake when used as a flavouring agent".[5]	LC50 (rat, inhalation) is 390 ppm over 4 hours.[9] Considered relatively non-toxic when administered orally or dermally to animals.[11]

Experimental Protocols

Standardized methods are crucial for accurately comparing solvent properties. Below are detailed protocols for determining solubility and evaporation rate.

Protocol 1: Determination of Solid-Liquid Solubility

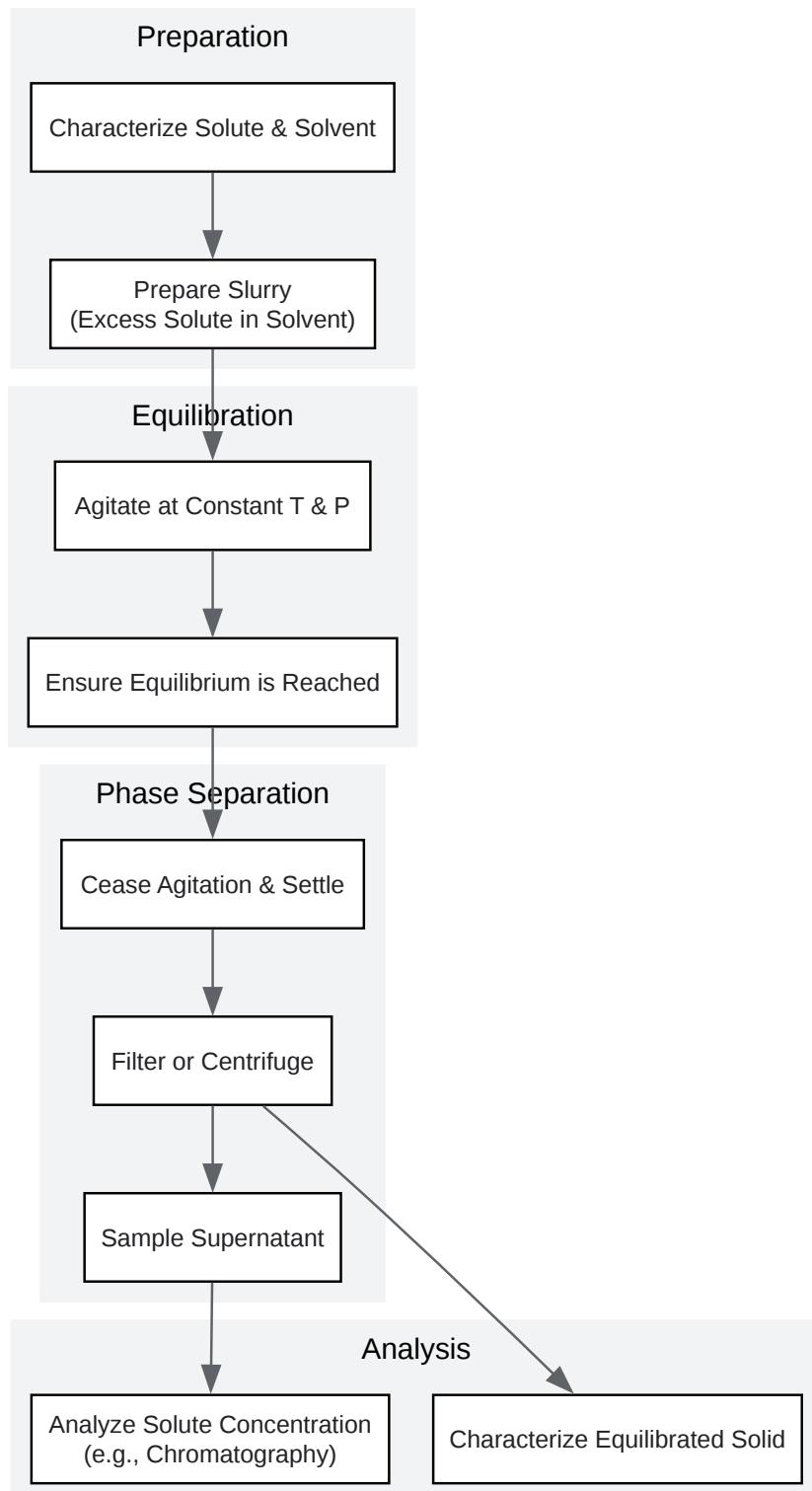
This protocol outlines the analytical method for determining the solubility of a solid solute in a solvent, adapted from established guidelines.[12]

- Preparation:
 - Characterize the solid solute for purity and physical form.

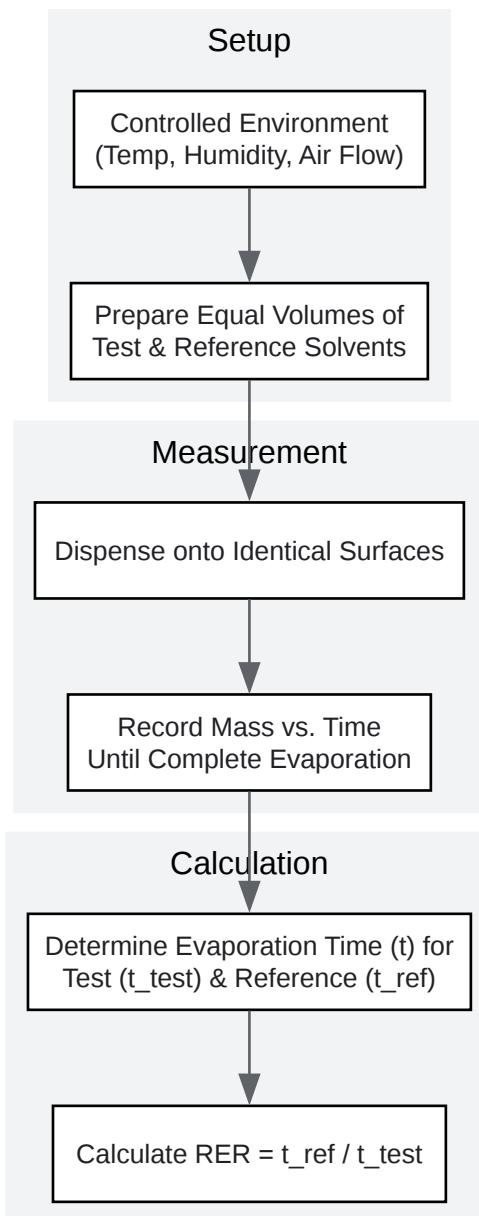
- Ensure the purity of the solvent (**2-Ethylbutyl acetate** or n-butyl acetate).
- Prepare a slurry by adding an excess amount of the solid solute to a known volume of the solvent in a sealed vessel.

• Equilibration:

- Agitate the slurry at a constant temperature and pressure for a sufficient duration to ensure equilibrium is reached. Approaching equilibrium from both undersaturated and supersaturated states can confirm true equilibrium.[12]


• Phase Separation and Sampling:

- Cease agitation and allow the solid phase to settle.
- Carefully separate the liquid and solid phases. This can be done by filtration or centrifugation at the equilibrium temperature.
- Take a sample of the clear, saturated supernatant for analysis.


• Analysis:

- Analyze the concentration of the solute in the sampled solution using a validated analytical technique (e.g., spectroscopy, chromatography).[12]
- Characterize the remaining solid phase to check for any changes in its form (e.g., polymorphism, solvation).[12]

Experimental Workflow: Solubility Determination

Experimental Workflow: Relative Evaporation Rate

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. solventis.net [solventis.net]
- 2. Butyl acetate-a Versatile chemical Solvent_Chemicalbook [chemicalbook.com]
- 3. archemco.com [archemco.com]
- 4. N-Butyl Acetate: The Essential Solvent for Coatings, Adhesives, and More [gjchemical.com]
- 5. 2-Ethylbutyl acetate | C8H16O2 | CID 61448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Ethylbutyl acetate | 10031-87-5 [chemicalbook.com]
- 7. 2-ethyl butyl acetate, 10031-87-5 [thegoodsentscompany.com]
- 8. echemi.com [echemi.com]
- 9. slate.greyb.com [slate.greyb.com]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
- 11. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 12. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [2-Ethylbutyl acetate vs. butyl acetate as a solvent]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b155402#2-ethylbutyl-acetate-vs-butyl-acetate-as-a-solvent\]](https://www.benchchem.com/product/b155402#2-ethylbutyl-acetate-vs-butyl-acetate-as-a-solvent)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com